Ethyl 6-((boc-amino)methyl)nicotinate
Description
Structural Characterization of Ethyl 6-((tert-butoxycarbonylamino)methyl)nicotinate
International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 6-{[(tert-butoxycarbonyl)amino]methyl}nicotinate, which precisely describes the structural arrangement of functional groups around the pyridine ring core. Alternative nomenclature includes ethyl 6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-3-carboxylate, which explicitly identifies the tert-butyl substituent pattern. The molecular formula C₁₄H₂₀N₂O₄ indicates the presence of fourteen carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and four oxygen atoms, corresponding to a molecular weight of 280.32 grams per mole.
The compound's International Chemical Identifier representation is 1S/C14H20N2O4/c1-5-19-12(17)10-6-7-11(15-8-10)9-16-13(18)20-14(2,3)4/h6-8H,5,9H2,1-4H3,(H,16,18), which provides a unique algorithmic description of the molecular connectivity. The corresponding International Chemical Identifier Key FZCCJDFBEPGMHS-UHFFFAOYSA-N serves as a fixed-length condensed digital representation that facilitates database searches and chemical information retrieval. The structure contains two distinct nitrogen atoms: one within the pyridine ring system and another as part of the protected amino functionality, creating potential sites for diverse chemical reactivity and intermolecular interactions.
Crystallographic Studies and Three-Dimensional Conformational Analysis
The three-dimensional conformational landscape of ethyl 6-((tert-butoxycarbonylamino)methyl)nicotinate is dominated by the spatial arrangements around the pyridine ring system and the flexibility of the aminomethyl side chain. The compound exhibits multiple rotatable bonds, particularly around the methyleneamine linkage connecting the pyridine ring to the tert-butoxycarbonyl-protected amino group. The bulky tert-butoxycarbonyl protecting group, containing three methyl substituents around a quaternary carbon center, creates significant steric constraints that influence the overall molecular geometry and potential intermolecular packing arrangements in solid-state structures.
The compound's physical appearance as a pale-yellow to yellow-brown solid suggests the presence of extended conjugation or charge-transfer interactions within the molecular framework. Crystallization studies would be expected to reveal hydrogen bonding networks involving the carbamate hydrogen and the pyridine nitrogen, as well as potential π-π stacking interactions between adjacent pyridine rings in the crystal lattice. The ethyl ester group provides additional conformational flexibility, with possible rotational isomers around the carbon-oxygen single bond affecting the overall molecular shape and crystal packing efficiency.
Storage requirements at 2-8°C indicate moderate thermal stability, suggesting that the compound maintains its crystalline integrity under refrigerated conditions but may undergo conformational changes or decomposition at elevated temperatures. The solid-state structure would benefit from single-crystal X-ray diffraction analysis to determine precise bond lengths, bond angles, and intermolecular contact distances, providing definitive information about the preferred conformational states and crystal packing motifs.
Spectroscopic Identification Methods
Nuclear Magnetic Resonance Spectral Signatures
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for ethyl 6-((tert-butoxycarbonylamino)methyl)nicotinate through analysis of both proton and carbon-13 nuclei. The proton nuclear magnetic resonance spectrum would be expected to display characteristic resonances for the tert-butoxycarbonyl protecting group as a singlet around 1.4-1.5 parts per million, corresponding to the nine equivalent methyl hydrogen atoms. The ethyl ester moiety would manifest as a characteristic ethyl pattern, with a triplet for the methyl group around 1.3-1.4 parts per million and a quartet for the methylene protons around 4.3-4.5 parts per million.
The pyridine ring protons would appear in the aromatic region between 6.5-8.8 parts per million, with distinct chemical shifts depending on their proximity to the nitrogen atom and substituent groups. The aminomethyl bridge protons would be expected to resonate around 4.4-4.8 parts per million as a doublet or singlet, depending on coupling with the amino proton. The carbamate amino hydrogen would typically appear as a broad signal around 4.8-5.2 parts per million, often exhibiting temperature-dependent behavior due to hydrogen bonding and exchange processes.
Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary information about the molecular framework, with carbonyl carbons appearing around 150-170 parts per million for both the ester and carbamate functionalities. The quaternary carbon of the tert-butyl group would resonate around 80 parts per million, while the three equivalent methyl carbons would appear around 28 parts per million. Pyridine ring carbons would exhibit characteristic chemical shifts between 105-165 parts per million, with distinct patterns for carbon atoms bearing substituents versus unsubstituted positions.
Infrared Spectroscopy Functional Group Verification
Infrared spectroscopy serves as a powerful tool for functional group identification in ethyl 6-((tert-butoxycarbonylamino)methyl)nicotinate, providing characteristic vibrational frequencies for key structural elements. The compound would be expected to exhibit strong carbonyl stretching vibrations around 1686-1720 reciprocal centimeters, corresponding to both the ester and carbamate carbonyl groups. The carbamate carbonyl typically appears at slightly lower frequency than ester carbonyls due to resonance delocalization with the amino nitrogen.
The tert-butoxycarbonyl protecting group would contribute characteristic carbon-hydrogen stretching vibrations around 2960-2980 reciprocal centimeters for the methyl groups, along with distinctive carbon-oxygen stretching around 1100-1160 reciprocal centimeters. The amino hydrogen of the carbamate would produce a broad absorption around 3200-3400 reciprocal centimeters, often appearing as a medium to weak intensity band due to hydrogen bonding interactions. Pyridine ring vibrations would manifest in the aromatic carbon-carbon stretching region around 1400-1600 reciprocal centimeters, with additional out-of-plane bending modes in the fingerprint region below 1000 reciprocal centimeters.
The ester functionality would contribute additional diagnostic peaks, including carbon-oxygen stretching around 1200-1300 reciprocal centimeters and carbon-hydrogen bending vibrations of the ethyl group around 1380-1450 reciprocal centimeters. The overall infrared spectrum would provide a characteristic fingerprint for compound identification and purity assessment, with particular attention to the relative intensities and exact frequencies of carbonyl absorptions as indicators of structural integrity and potential impurities.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of ethyl 6-((tert-butoxycarbonylamino)methyl)nicotinate would reveal characteristic fragmentation patterns that provide definitive structural confirmation and molecular weight determination. The molecular ion peak would appear at mass-to-charge ratio 280, corresponding to the intact molecular structure. Primary fragmentation would likely involve loss of the tert-butoxycarbonyl protecting group, producing a fragment at mass-to-charge ratio 180 through elimination of the 100-mass-unit tert-butoxycarbonyl group.
Additional characteristic fragmentations would include loss of the ethyl ester group, generating fragments corresponding to the nicotinic acid derivative portion of the molecule. The pyridine ring system would be expected to remain intact during most fragmentation processes, producing diagnostic fragments that retain the nitrogen-containing aromatic core. Alpha-cleavage reactions adjacent to the carbonyl groups would generate acylium ions and other characteristic fragments that could be used for structural confirmation.
The compound would follow the nitrogen rule in mass spectrometry, with an even molecular ion mass reflecting the presence of two nitrogen atoms. Electron impact ionization would likely produce a relatively weak molecular ion peak, with extensive fragmentation providing multiple diagnostic ions for structural elucidation. Electrospray ionization mass spectrometry would be expected to produce protonated molecular ions at mass-to-charge ratio 281, facilitating accurate mass determination and molecular formula confirmation through high-resolution measurements.
| Spectroscopic Method | Key Diagnostic Features | Chemical Shift/Frequency Range |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | tert-Butyl singlet | 1.4-1.5 parts per million |
| ¹H Nuclear Magnetic Resonance | Ethyl ester pattern | 1.3-1.4, 4.3-4.5 parts per million |
| ¹H Nuclear Magnetic Resonance | Pyridine aromatics | 6.5-8.8 parts per million |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbons | 150-170 parts per million |
| ¹³C Nuclear Magnetic Resonance | tert-Butyl quaternary | ~80 parts per million |
| Infrared Spectroscopy | Carbonyl stretching | 1686-1720 reciprocal centimeters |
| Infrared Spectroscopy | Carbon-hydrogen stretching | 2960-2980 reciprocal centimeters |
| Mass Spectrometry | Molecular ion | 280 mass-to-charge ratio |
| Mass Spectrometry | Loss of tert-butoxycarbonyl | 180 mass-to-charge ratio |
Structure
2D Structure
Properties
IUPAC Name |
ethyl 6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-5-19-12(17)10-6-7-11(15-8-10)9-16-13(18)20-14(2,3)4/h6-8H,5,9H2,1-4H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCCJDFBEPGMHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-((boc-amino)methyl)nicotinate typically involves the following steps:
Starting Material: The synthesis begins with nicotinic acid, which is converted to its ethyl ester form using ethanol and an acid catalyst.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (boc-Cl) in the presence of a base such as triethylamine.
Formation of the Final Product: The protected amino group is then introduced to the ethyl nicotinate through a nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-((boc-amino)methyl)nicotinate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The boc protecting group can be removed under acidic conditions to yield the free amino group.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Various nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Hydrolysis: Produces nicotinic acid derivatives.
Deprotection: Yields the free amino derivative.
Substitution: Results in a variety of substituted nicotinic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 6-((boc-amino)methyl)nicotinate serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its applications include:
- Drug Development: It is utilized in the creation of drugs targeting neurological disorders, leveraging its ability to interact with nicotinic receptors.
- Therapeutic Agents: The compound has been studied for its potential anti-inflammatory properties and effects on lipid metabolism, which are critical for developing treatments for metabolic disorders .
Biochemical Research
In biochemical studies, this compound plays a significant role in understanding complex biological mechanisms:
- Enzyme Inhibition Studies: Researchers use it to investigate enzyme kinetics and inhibition mechanisms, contributing to the development of enzyme inhibitors as therapeutic agents.
- Receptor Binding Studies: It aids in exploring the interactions between small molecules and receptors, providing insights into drug-receptor dynamics .
Organic Synthesis
This compound is a valuable building block in organic chemistry:
- Synthesis of Complex Molecules: The Boc-protected amino group allows for selective deprotection and further functionalization, facilitating the synthesis of more complex chemical entities.
- Versatile Reactions: It can undergo various chemical transformations such as hydrolysis and substitution reactions, making it a versatile reagent in synthetic pathways .
Agricultural Chemistry
The compound has potential applications in agricultural chemistry:
- Agrochemical Formulation: this compound can enhance the efficacy of pesticides and herbicides through improved delivery mechanisms, contributing to more effective agricultural practices .
Material Science
Recent studies have explored its applications in material science:
Mechanism of Action
The mechanism of action of Ethyl 6-((boc-amino)methyl)nicotinate involves its interaction with specific molecular targets. The compound can act as a precursor to active nicotinic acid derivatives, which are known to interact with nicotinic acid receptors. These interactions can modulate various biological pathways, including lipid metabolism and anti-inflammatory responses .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Ethyl 6-((boc-amino)methyl)nicotinate belongs to a family of nicotinate esters with substitutions at the 2-, 4-, or 6-positions. Key structural analogs include:
Key Insights :
- Boc Protection: Unlike unprotected amines (e.g., Ethyl 6-aminonicotinate), the Boc group in the target compound prevents unwanted reactions during synthesis, such as dimerization or oxidation .
Reactivity Trends :
- Chlorine at the 6-position (e.g., methyl 6-chloronicotinate) exhibits higher reactivity toward amines compared to esters with electron-withdrawing groups .
- The Boc group stabilizes the amine but requires acidic conditions (e.g., trifluoroacetic acid) for deprotection, unlike hydrochloride salts (e.g., Methyl 6-(aminomethyl)nicotinate HCl), which release free amines under neutral conditions .
Biological Activity
Ethyl 6-((boc-amino)methyl)nicotinate is a synthetic compound belonging to the class of nicotinic acid derivatives, notable for its potential therapeutic applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Overview of this compound
This compound is characterized by an ethyl ester group and a tert-butoxycarbonyl (Boc) protected amino group attached to the nicotinate moiety. The compound serves as an important intermediate in the synthesis of various pharmaceutical agents and has garnered attention for its biological activities.
Synthesis
The synthesis involves several key steps:
- Formation of Ethyl Nicotinate : Nicotinic acid is converted to its ethyl ester using ethanol and an acid catalyst.
- Protection of Amino Group : The amino group is protected using Boc-Cl in the presence of triethylamine.
- Final Product Formation : The protected amino group is introduced to ethyl nicotinate through nucleophilic substitution.
This compound primarily acts as a precursor to active nicotinic acid derivatives, which interact with nicotinic acid receptors. This interaction can modulate various biological pathways, including:
- Lipid Metabolism : Influences lipid profiles and may aid in managing dyslipidemia.
- Anti-inflammatory Responses : Exhibits potential in reducing inflammation through modulation of signaling pathways.
Pharmacological Properties
- Antioxidant Activity : Studies indicate that compounds related to nicotinic acid can exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress.
- Anti-inflammatory Effects : Research suggests that these compounds can inhibit pro-inflammatory cytokines, thus playing a role in inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
Comparative Analysis
When compared to similar compounds such as methyl nicotinate and ethyl nicotinate, this compound stands out due to its unique Boc-protected amino group. This feature allows for selective deprotection and further functionalization, enhancing its versatility in synthetic applications.
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Boc-protected amino group | Modulates lipid metabolism; anti-inflammatory |
| Methyl Nicotinate | Simple ester derivative | Limited functionalization; similar lipid effects |
| Ethyl Nicotinate | Lacks Boc protection | Less versatile; basic lipid modulation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
